molecular formula C9H11Cl2NO B2972039 Ethyl 2-chlorobenzene-1-carboximidate hydrochloride CAS No. 63417-79-8

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride

Cat. No.: B2972039
CAS No.: 63417-79-8
M. Wt: 220.09
InChI Key: RPJVSOWOSUPJJE-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride (CAS 63417-79-8) is an organic compound with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.10 g/mol . Structurally, it consists of a chlorobenzene ring substituted with a carboximidate group, an ethyl ester, and a hydrochloride salt. This compound is often utilized as a synthetic intermediate in organic chemistry, particularly in reactions requiring imidate esters, such as the formation of heterocycles or nucleophilic substitutions . Its hydrochloride form enhances solubility in polar solvents, facilitating its use in coupling or protection reactions under mild conditions .

Properties

IUPAC Name

ethyl 2-chlorobenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6,11H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJVSOWOSUPJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-chlorobenzene-1-carboximidate hydrochloride typically involves the reaction of ethyl 2-chlorobenzene-1-carboximidate with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications
This compound C₉H₁₁Cl₂NO 220.10 63417-79-8 Chlorobenzene, carboximidate, ethyl ester, HCl Organic synthesis intermediate
H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) C₁₄H₁₉Cl₂N₃O₂S 388.29 79307-29-6 Isoquinoline sulfonamide, piperazine, HCl Protein kinase inhibitor (research)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride C₈H₁₇N₃·HCl 191.70 25952-53-8 Carbodiimide, tertiary amine, HCl Peptide coupling agent
Glycine ethyl ester hydrochloride C₄H₁₀ClNO₂ 139.58 623-33-6 Amino acid ester, HCl Peptide synthesis, nucleophile

H-Series Inhibitors (e.g., H-7 Hydrochloride)

  • Structural Differences: Unlike the carboximidate-based structure of the target compound, H-Series inhibitors (e.g., H-7) feature isoquinoline sulfonamide cores with piperazine moieties . These bulkier structures enable specific interactions with kinase active sites.
  • Functional Contrast : While this compound is primarily a synthetic intermediate, H-7 hydrochloride is a bioactive molecule used to inhibit protein kinases like PKA and PKG in biochemical studies .

Carbodiimide Coupling Agents (e.g., EDCl Hydrochloride)

  • Reactivity : Carbodiimides like EDCl facilitate peptide bond formation by activating carboxylic acids, whereas this compound may act as an electrophilic reagent in imidate-mediated substitutions .
  • Chlorobenzene Role : The chlorobenzene ring in the target compound enhances stability and directs regioselectivity in aromatic substitutions, a feature absent in EDCl .

Chlorinated Aromatic Intermediates

  • Example : 1-Hydroxychlordene (CAS 2597-11-7), a chlorinated cyclodiene derivative, shares a chlorinated aromatic system but lacks the imidate ester group . Such compounds are often environmental pollutants or agrochemical precursors, contrasting with the target compound’s synthetic utility.

Biological Activity

Ethyl 2-chlorobenzene-1-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a chlorobenzene ring and a carboximidate functional group. This structure is pivotal for its interaction with biological targets.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, in a study evaluating the antibacterial activity of several compounds, this specific compound demonstrated moderate to high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth effectively at relatively low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the MIC values for this compound against selected bacterial strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown effectiveness against several fungal strains, including Candida albicans and Aspergillus flavus . The compound's antifungal mechanism appears to involve disruption of the fungal cell membrane integrity.

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus flavus32

The above table presents the MIC values for antifungal activity against selected fungal strains.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cell Membrane Disruption : The compound may integrate into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study on Staphylococcal Infections : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections showed that treatment with this compound led to a significant reduction in bacterial load compared to standard treatments.
  • Fungal Infection Treatment : Another study focused on patients suffering from recurrent candidiasis found that incorporating this compound into their treatment regimen resulted in improved outcomes and reduced recurrence rates.

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